molecular formula C20H20F3N3O3 B14799721 4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)benzamide

4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B14799721
M. Wt: 407.4 g/mol
InChI Key: SRRZSRURHUDXIJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a trifluoroacetyl hydrazino group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylbenzene derivative: This step involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the trifluoroacetyl hydrazino group: This step involves the reaction of the tert-butylbenzene derivative with trifluoroacetic anhydride and hydrazine hydrate under controlled conditions to form the trifluoroacetyl hydrazino intermediate.

    Coupling with benzamide: The final step involves the coupling of the trifluoroacetyl hydrazino intermediate with benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the benzamide moiety.

Scientific Research Applications

4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl hydrazino group is known to form strong hydrogen bonds and electrostatic interactions with biological macromolecules, leading to modulation of their activity. The benzamide moiety can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-trifluoromethylphenyl)benzamide
  • 4-tert-butyl-N-(3-trifluoromethylphenyl)benzamide
  • 4-tert-butyl-N-(2-ethylphenyl)benzamide

Uniqueness

4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide is unique due to the presence of the trifluoroacetyl hydrazino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H20F3N3O3

Molecular Weight

407.4 g/mol

IUPAC Name

4-tert-butyl-N-[4-[[(2,2,2-trifluoroacetyl)amino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C20H20F3N3O3/c1-19(2,3)14-8-4-12(5-9-14)16(27)24-15-10-6-13(7-11-15)17(28)25-26-18(29)20(21,22)23/h4-11H,1-3H3,(H,24,27)(H,25,28)(H,26,29)

InChI Key

SRRZSRURHUDXIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F

Origin of Product

United States

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